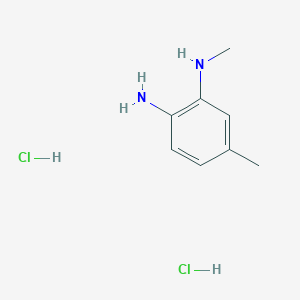
N-methylidynecyclohex-1-en-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylidynecyclohex-1-en-1-aminium: is a chemical compound characterized by its unique structure, which includes a cyclohexene ring with a methylidyne group and an aminium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylidynecyclohex-1-en-1-aminium typically involves the reaction of cyclohexene with a methylidyne source under specific conditions. One common method includes the use of a methylidyne donor such as diazomethane in the presence of a catalyst like rhodium or copper. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps for purification and isolation of the compound, such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N-methylidynecyclohex-1-en-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminium group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH₃)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Halogenated or alkoxylated cyclohexene derivatives
Scientific Research Applications
Chemistry: N-methylidynecyclohex-1-en-1-aminium is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aminium ions. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methylidynecyclohex-1-en-1-aminium involves its interaction with molecular targets through its aminium ion. The compound can form ionic bonds with negatively charged sites on enzymes or receptors, influencing their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.
Comparison with Similar Compounds
N,N-Dimethyl-1-cyclohexen-1-amine: This compound shares a similar cyclohexene structure but differs in the substitution pattern on the nitrogen atom.
1-Methylnicotinamide: Although structurally different, this compound also contains a methyl group and an aminium ion, making it a point of comparison in terms of reactivity and applications.
Uniqueness: N-methylidynecyclohex-1-en-1-aminium is unique due to its specific combination of a cyclohexene ring with a methylidyne group and an aminium ion. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.
Properties
Molecular Formula |
C7H10N+ |
|---|---|
Molecular Weight |
108.16 g/mol |
IUPAC Name |
cyclohexen-1-yl(methylidyne)azanium |
InChI |
InChI=1S/C7H10N/c1-8-7-5-3-2-4-6-7/h1,5H,2-4,6H2/q+1 |
InChI Key |
YPOVSHNCAJFBAR-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]C1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B12510273.png)
![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)
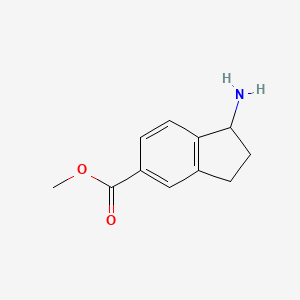
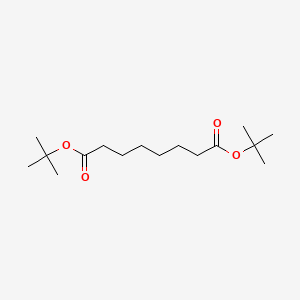
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)
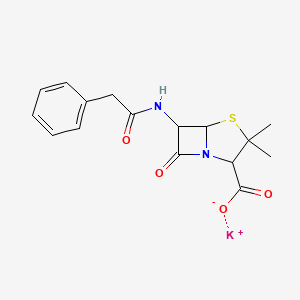
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
amine](/img/structure/B12510343.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)
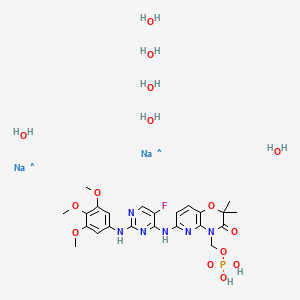
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)
